2-Oxo-2H-indole-5-sulfonyl chloride
Overview
Description
“2-Oxo-2H-indole-5-sulfonyl chloride” is a chemical compound with the molecular formula CHClNOS . It is a reactant used in the preparation of bis-indole-substituted pyridines and piperazinediones derivatives with potential antitumor activity .
Synthesis Analysis
Sulfonamide-based indole derivatives have been synthesized using 1H-indole-2 carboxylic acid as a starting material . The structure of all synthesized sulfonamide-based indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by an average mass of 231.656 Da and a mono-isotopic mass of 230.975693 Da .
Chemical Reactions Analysis
“this compound” is used as a reactant in the preparation of bis-indole-substituted pyridines and piperazinediones derivatives with potential antitumor activity . It is also used in the preparation of antitumor 3,5-substituted indolin-2-one derivatives .
Physical and Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm³, a boiling point of 445.6±45.0 °C at 760 mmHg, and a flash point of 223.3±28.7 °C . It also has a molar refractivity of 51.4±0.4 cm³, a polar surface area of 72 Ų, and a molar volume of 147.7±3.0 cm³ .
Scientific Research Applications
Synthesis and Chemical Properties
- Rapid and Efficient Sulfonylation : 2-Oxo-2H-indole-5-sulfonyl chloride has been utilized in the rapid and efficient sulfonylation of indoles and N-methylpyrrole, highlighting its role in synthesizing various sulfonylated products under aqueous conditions (Zhang et al., 2018).
- C-H Bond Sulfonylation : The compound's ability to facilitate C-H bond sulfonylation of indoles with the insertion of sulfur dioxide under mild conditions has been explored. This process is significant for synthesizing diverse 2-sulfonated indoles (Liu, Zhou, & Wu, 2017).
Analytical Applications
- Colorimetric Estimation of Indoleacetic Acid : Its derivatives have been studied for the colorimetric estimation of indoleacetic acid, an important auxin in plant physiology (Gordon & Weber, 1951).
Synthesis of Pharmaceutical Compounds
- Solid-Phase Synthesis : The use of polymer-supported sulfonyl chloride, related to this compound, in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2ones, shows its utility in drug development (Holte, Thijs, & Zwanenburg, 1998).
- Biologically Important Derivatives Synthesis : The compound is useful in synthesizing biologically important derivatives, like indoloindole compounds, through catalyzed reactions (Yu, Zhang-Negrerie, & Du, 2016).
Multicomponent Chemical Reactions
- Visible-Light-Driven Radical Reactions : this compound is involved in visible-light-driven radical multicomponent reactions, crucial for synthesizing sulfonated 2,3-disubstituted indolines (Pramanik et al., 2020).
Environmental and Ecological Studies
- Auxin Destruction in Presence of Mn2+ and Oxygen : In ecological studies, indole derivatives, like indole-3-acetic acid, have been destroyed rapidly in the presence of Mn2+, oxygen, and bisulfite, indicating the compound's potential for environmental applications (Horng & Yang, 1975).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 2-oxo-2h-indole-5-sulfonyl chloride, bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound has diverse molecular and cellular effects.
Safety and Hazards
Future Directions
Indoles are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds . Due to their biological and pharmaceutical activities, indole-based compounds are gaining a lot of importance in medicinal chemistry . The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds . This suggests promising new heterocycles with chemical and biomedical relevance could be achieved in the future .
Properties
IUPAC Name |
2-oxoindole-5-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3S/c9-14(12,13)6-1-2-7-5(3-6)4-8(11)10-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBSLSOMFHRIAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)C=C2C=C1S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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